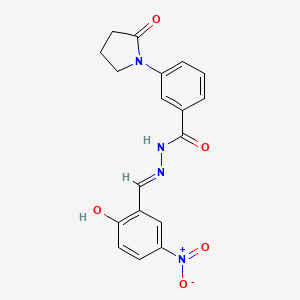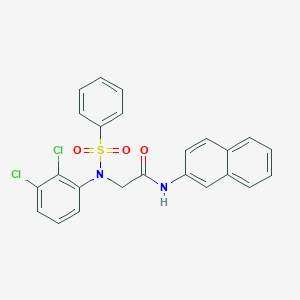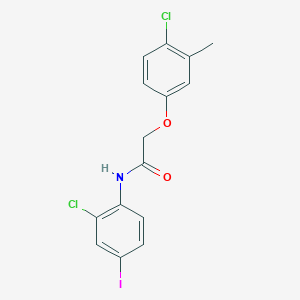![molecular formula C21H22FN3O B6050761 2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6050761.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline, commonly known as FMPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMPQ is a quinoline derivative that belongs to the class of piperazine compounds. It has been found to possess a range of biological activities, including antipsychotic, anti-inflammatory, and anti-cancer effects.
Mécanisme D'action
The mechanism of action of FMPQ involves its interaction with various receptors and enzymes in the body. As a dopamine D2 receptor antagonist, FMPQ blocks the binding of dopamine to the receptor, thereby reducing the activity of the dopaminergic system. This leads to a decrease in the symptoms of psychosis. FMPQ also inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. By inhibiting PDE4, FMPQ reduces the production of these cytokines, leading to anti-inflammatory effects. Additionally, FMPQ induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
FMPQ has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of dopamine and its metabolites in the brain, leading to its antipsychotic effects. FMPQ has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory effects. Furthermore, FMPQ has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FMPQ is its specificity for dopamine D2 receptors, which makes it a useful tool for studying the dopaminergic system. FMPQ is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of FMPQ is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, FMPQ has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of FMPQ. One area of interest is its potential as a treatment for psychiatric disorders such as schizophrenia and bipolar disorder. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Future studies could investigate the use of FMPQ in combination with other drugs to enhance its therapeutic effects. Additionally, the development of FMPQ derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
Méthodes De Synthèse
The synthesis of FMPQ involves a multi-step process that starts with the reaction of 2-chloro-8-methoxy-4-methylquinoline with 2-fluoroaniline in the presence of a base such as sodium hydride. The resulting product is then treated with piperazine to form the final compound, FMPQ. The yield of FMPQ can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
FMPQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic properties by acting as a dopamine D2 receptor antagonist. FMPQ has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, FMPQ has been investigated for its anti-cancer properties, particularly against breast cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-14-20(23-21-16(15)6-5-9-19(21)26-2)25-12-10-24(11-13-25)18-8-4-3-7-17(18)22/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHDHKLEMOLNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-piperidinyl)benzoyl]-3-piperidinamine](/img/structure/B6050703.png)
![2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6050711.png)
![2-(2-fluorobenzyl)-6-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050718.png)
![N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6050725.png)
![ethyl 2-[(4-nitrophenyl)amino]-4-oxo-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6050734.png)
![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6050741.png)
amino]carbonyl}benzoate](/img/structure/B6050749.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6050759.png)


![2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6050775.png)